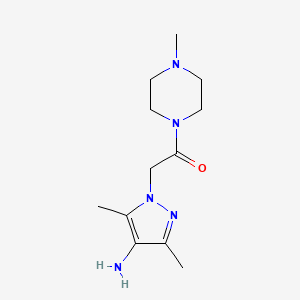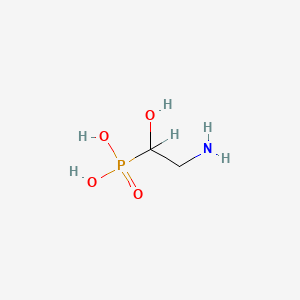
(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride
Vue d'ensemble
Description
(1-Cyclohexylpiperidin-4-yl)methanamine dihydrochloride, also known as 1-CPM, is an organic compound used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals. It is an amine derivative of cyclohexane, a six-membered saturated hydrocarbon. It is a colorless solid that is soluble in water, alcohols, and other polar solvents. 1-CPM has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Antidepressant Applications : A study described the synthesis of tetracyclic compounds as homologues to anxiolytic and antidepressant drugs, such as benzoctamine and maprotiline. These compounds were investigated for their antidepressant activity using the forced swimming test in mice. The results indicated significant antidepressant effects, showing a reduction in immobility times, which is a marker of antidepressant-like behavior in animal models (Karama et al., 2016).
Neuroprotective and Memory Enhancement : Research on a novel quinoline derivative, T-82, demonstrated its ability to ameliorate amnesia induced by scopolamine or cycloheximide in rats. The study suggested that T-82 could reverse memory impairment caused by acetylcholinergic dysfunction, which is a crucial factor in conditions like Alzheimer's disease (Isomae et al., 2003).
Antidepressant-like Effects and Neurotransmitter Modulation : A study on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol revealed its antidepressant-like effects in mouse models. The research highlighted the involvement of the l-arginine-nitric oxide-cyclic guanosine monophosphate pathway in its mechanism of action, suggesting its potential in treating treatment-resistant depression (Dhir & Kulkarni, 2011).
Analgesic Potential in Chronic Pain : Compounds like 1-(1-Cyclooctylpiperidin-4-yl)-indolin-2-one were studied for their antinociceptive and antiallodynic activity in chronic pain models. The results indicated that NOP receptor-mediated mechanisms might play a significant role in chronic pain management, presenting a potential avenue for the development of new analgesics (Khroyan et al., 2011).
Propriétés
IUPAC Name |
(1-cyclohexylpiperidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c13-10-11-6-8-14(9-7-11)12-4-2-1-3-5-12;;/h11-12H,1-10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFQQTPTBGLCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)









